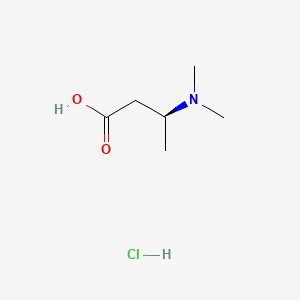
(3S)-3-(dimethylamino)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(dimethylamino)butanoic acid hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3S) configuration. It is a derivative of butanoic acid, where a dimethylamino group is attached to the third carbon atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(dimethylamino)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-3-hydroxybutanoic acid.
Dimethylation: The hydroxyl group is replaced with a dimethylamino group using dimethylamine in the presence of a suitable catalyst.
Hydrochloride Formation: The resulting (3S)-3-(dimethylamino)butanoic acid is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(dimethylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S)-3-(dimethylamino)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(dimethylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(dimethylamino)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
(3S)-3-(methylamino)butanoic acid hydrochloride: A similar compound with a single methyl group instead of a dimethylamino group.
(3S)-3-(ethylamino)butanoic acid hydrochloride: A similar compound with an ethylamino group.
Uniqueness
(3S)-3-(dimethylamino)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a dimethylamino group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2901044-55-9 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3S)-3-(dimethylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(7(2)3)4-6(8)9;/h5H,4H2,1-3H3,(H,8,9);1H/t5-;/m0./s1 |
InChI Key |
ZFJBEKTVAWXJGH-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)N(C)C.Cl |
Canonical SMILES |
CC(CC(=O)O)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



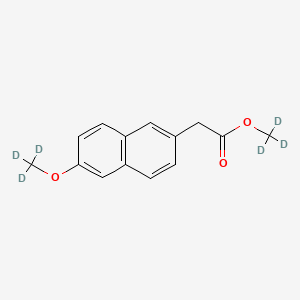
![4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile](/img/structure/B13448843.png)

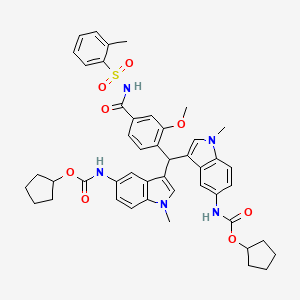
![3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13448857.png)
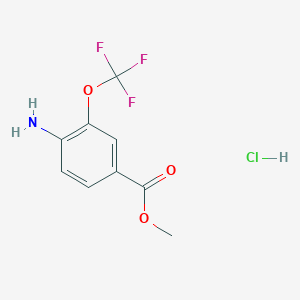

![methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13448873.png)
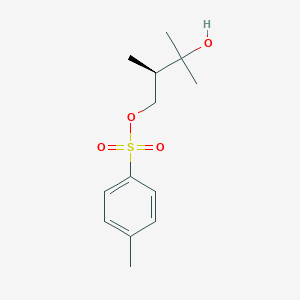
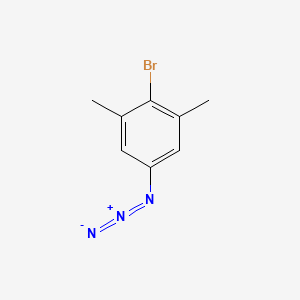

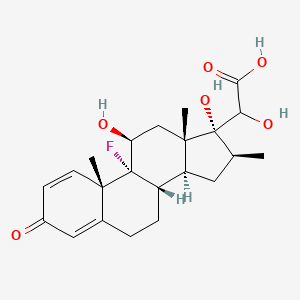
![2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13448944.png)
